Dexamethasone sodium phosphate

概要

説明

Dexamethasone Sodium Phosphate (DSP) is a water-soluble inorganic ester of dexamethasone . It is a potent glucocorticoid with no mineralocorticoid property . It is used to treat conditions such as arthritis, blood/hormone disorders, allergic reactions, skin diseases, eye problems, breathing problems, bowel disorders, cancer, and immune system disorders .

Molecular Structure Analysis

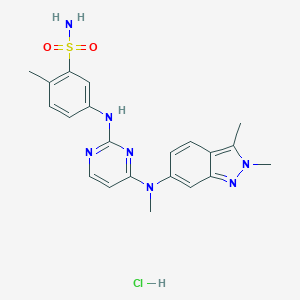

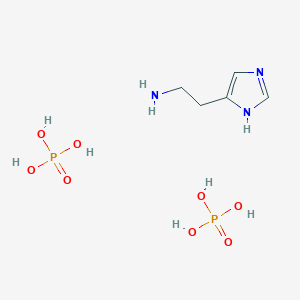

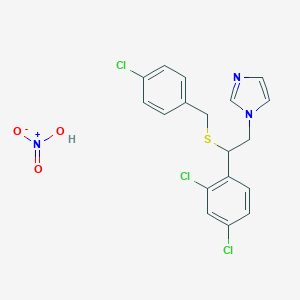

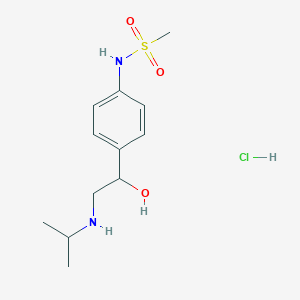

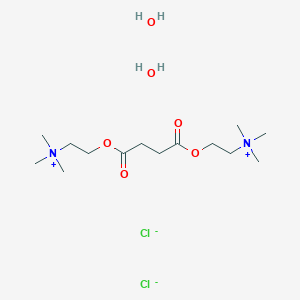

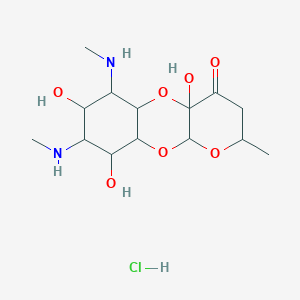

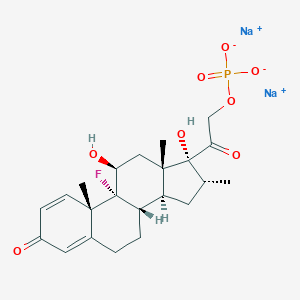

The molecular structure of DSP is dominated by the presence of fused aromatic rings, the phosphate group, and additional functional groups . The molecular formula of DSP is C22H28FNa2O8P .Chemical Reactions Analysis

A study on the molecular relaxation dynamics and self-association of DSP solutions revealed that a single well-resolved relaxation process dominates the experimental acoustic spectra following a Debye-type distribution function . Another study discussed the degradation of DSP in aqueous medium .Physical And Chemical Properties Analysis

DSP is a sterile, clear, colorless solution, essentially free from visible particles . It occurs as a white to practically white powder, is exceedingly hygroscopic, is soluble in water, and its solutions have a pH between 7.0 and 8.5 .科学的研究の応用

Nose-to-Brain Delivery for Neuroinflammation Control

Dexamethasone sodium phosphate (DSP): has been researched for its potential in nose-to-brain delivery systems. This method targets the brain via the olfactory and trigeminal pathways, offering a way to achieve effective central nervous system (CNS) concentrations with lower doses and reduced risk of adverse reactions. This application is particularly relevant for controlling neuroinflammation in severe Covid-19 cases .

Colonic Drug Delivery Systems

DSP has been incorporated into pH-sensitive and mucoadhesive hydrogels for targeted colonic delivery. These hydrogels exhibit pH-dependent swelling and mucoadhesion, which are crucial for the controlled release of the drug in the colon. This approach aims to maximize the therapeutic effects of DSP while minimizing systemic exposure .

Analytical Applications in Pharma

In the pharmaceutical industry, DSP is used in analytical applications such as release testing and method development for qualitative and quantitative analyses. Its role is significant in ensuring the quality control of pharmaceutical products .

Osteoinduction in Bone Regeneration

DSP plays a role in osteoinduction, which is the process of bone formation. It interacts with bone morphogenic proteins (BMPs), which are essential for the differentiation of mesenchymal stem cells into osteogenic cells. This application is vital in the field of bone regeneration and orthopedics .

Arthritis Treatment Enhancement

Research has been conducted on improving DSP’s drug loading and efficacy for treating arthritis. The focus is on enhancing the drug’s bioavailability and therapeutic performance, which could lead to more effective treatments for inflammatory joint diseases .

Development of Brain Targeting Powder Delivery Platform

DSP has been used to develop a sprayable brain targeting powder delivery platform. This platform is designed to enhance the drug’s permeability across the epithelial barrier and improve its mucoadhesive properties, making it a promising candidate for targeted olfactory delivery .

Fabrication of Semi-Interpenetrating Networks

DSP is utilized in the fabrication of semi-interpenetrating networks (semi-IPN) for drug delivery applications. These networks combine the properties of hydrogels with the controlled release capabilities of DSP, offering a novel approach to drug delivery systems .

Quality Control in Food and Beverage Industry

Although not directly related to its therapeutic applications, DSP is also used in the quality control testing within the food and beverage industry. Its role in calibration requirements ensures the safety and quality of consumables .

作用機序

Target of Action

Dexamethasone Sodium Phosphate primarily targets the glucocorticoid receptors . These receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response . When the glucocorticoid receptors are activated by Dexamethasone Sodium Phosphate, they can exert anti-inflammatory and immunosuppressive effects .

Mode of Action

Dexamethasone Sodium Phosphate interacts with its targets, the glucocorticoid receptors, by binding to them. This binding results in changes in the transcription of certain genes, leading to altered protein synthesis . The compound suppresses the immune system by reducing the activity and volume of the lymphatic system, thus decreasing the number of lymphocytes . It also decreases inflammation by suppressing neutrophil migration, reducing the production of inflammatory mediators, and reversing increased capillary permeability .

Biochemical Pathways

Dexamethasone Sodium Phosphate affects several biochemical pathways. It inhibits phospholipase A2, which leads to a decrease in the formation of arachidonic acid. This, in turn, results in a reduction in the synthesis of prostaglandins and leukotrienes, potent mediators of inflammation . Additionally, it inhibits the release of cytokines, such as interleukins and tumor necrosis factor-alpha, thereby suppressing the immune response .

Pharmacokinetics

The absorption of Dexamethasone Sodium Phosphate when taken orally is between 61% to 86% . It is metabolized in the liver and excreted in the urine, with about 10% of the drug being excreted unchanged . The biological half-life of Dexamethasone Sodium Phosphate is between 36 to 54 hours, and the plasma half-life is 4 to 5 hours .

Result of Action

The molecular and cellular effects of Dexamethasone Sodium Phosphate’s action include a decrease in the number of circulating lymphocytes (T cells, B cells, monocytes, eosinophils, and basophils), a reduction in the volume of the lymphatic system, and a decrease in the binding of immunoglobulins to cell surface receptors . It also results in a decrease in the number of eosinophils, mast cells, and basophils at the site of inflammation, reducing the release of histamine and other mediators of allergic reactions .

Safety and Hazards

DSP may damage the unborn child . Clinical use may cause an increase in blood pressure (hypertension). Drugs of this class may cause Cushing’s syndrome, manifested by moon face, obesity, headache, acne, thirst, increased urination, impotence, menstrual irregularities, facial hair growth, and mental changes .

将来の方向性

Dexamethasone, a steroid sometimes used for asthma, cancer, and rheumatoid arthritis, could reduce deaths in hospitalized coronavirus patients with severe complications by about a third, according to a new study . Another study suggests that dexamethasone sodium phosphate can be a successful alternative treatment for patients with systemic lupus erythematosus complicated by macrophage activation syndrome .

特性

IUPAC Name |

disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCQGRYPOISRTQ-FCJDYXGNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNa2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047429 | |

| Record name | Dexamethasone sodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dexamethasone sodium phosphate | |

CAS RN |

2392-39-4 | |

| Record name | Dexamethasone sodium phosphate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, sodium salt (1:2), (11.beta.,16.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dexamethasone sodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE SODIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9376Y64P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。